molecular formula C11H13ClN2O3 B3021371 Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate CAS No. 473927-63-8

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Cat. No. B3021371
M. Wt: 256.68 g/mol
InChI Key: ATNPZEGMKLGIFA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in monitoring and controlling impurity levels in Apixaban and its related formulations as per ICH formulated guidelines .


Synthesis Analysis

The synthesis of this compound involves a reaction where a mixture of ethylchloroacetoacetate, ethanol, sodium acetate, and H2O is added . The reaction is allowed to warm up to room temperature and stirred for 2 hours. The product precipitates as a black solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate consists of an ethyl ester group, a chloro group, a hydrazono group, and a methoxyphenyl group .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a solid at room temperature . It has a molecular weight of 256.69 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

X-ray Powder Diffraction Data

Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate's structure has been characterized using X-ray powder diffraction data. This method provided detailed information about its unit-cell parameters and space group, indicating no detectable impurities and confirming its space group as P21 (Qing Wang et al., 2016).

Chemistry of Methoxychlor Derivatives

Research into the chemistry of methoxychlor derivatives, which includes compounds related to Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, has been conducted. This study involved the synthesis and analysis of various methoxychlor derivatives, providing insights into their chemical properties and potential applications (W. H. Baarschers & J. Vukmanich, 1986).

Anticancer Agent Stability and Degradation

An experimental anticancer agent, closely related to Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, was studied for its stability and mechanism of degradation. This research is crucial for understanding how structural modifications can impact the stability and effectiveness of such compounds in medical applications (D. Pretzer & A. Repta, 1987).

Ionizing Power in Zeolites

A study on the ionizing power of cation-exchanged Y-zeolites used a probe molecule related to Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. This research is significant for understanding the interaction between zeolites and various organic compounds, which can have implications in catalysis and material science (W. Ortiz, F. Cozens, & N. P. Schepp, 1999).

Utilization in Sterilization and COVID-19 Resistance

A novel application of derivatives of Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves their use in sterilization and resisting coronavirus (COVID-19). This research highlights the potential biomedical applications of these compounds (M. Refat et al., 2021).

Safety And Hazards

This compound is classified as dangerous with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPZEGMKLGIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963823
Record name Ethyl chloro[2-(4-methoxyphenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

CAS RN

27143-07-3, 473927-63-8
Record name Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27143-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloro[2-(4-methoxyphenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-Ethyl chloro[(4-methoxyphenyl)-hydrazono]-acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

p-anisidine (31.02 g, 0.252 mol) in 100 ml of H2O is suspended in a 250 ml 4-necked flask equipped with coolant, thermometer, dropping funnel and magnetic stirrer, and cooled to 0° C. in an ice bath. 60 ml of 37% HCl is added, followed by a solution of NaNO2 (20.95 g, 0.307 mol) in 50 ml of H2O, through a dropping funnel, maintaining the temperature below 5° C. After the addition the mixture is left under stirring at between 0 and 5° C. for 1 h, and the solution obtained is added at 0° C. to a solution containing ethyl-2-chloroacetoacetate (41.65 g, 0.254 mol), AcONa (47.84 g, 0.583 mol), AcOEt (200 ml) and H2O (100 ml). The biphasic system is stirred at between 0 and 5° C. for 1 h, and then at about 25° C. for 16 h. The phases are then separated and the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml), anhydrified on Na2SO4, filtered and evaporated under low pressure. The compound of formula (IV) is obtained as a solid (about 57 g), which is used for the next stage without further purification.
Quantity
31.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
41.65 g
Type
reactant
Reaction Step Four
Name
Quantity
47.84 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Method A. A solution of [(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (33, 4.0 g, 18.0 mmol) in anhydrous THF (40 mL) was treated with N-chlorosuccinimide (NCS, 2.52 g, 18.9 mmol, 1.05 equiv) at 0–5° C. under N2, and the resulting reaction mixture was stirred at 0–5° C. for an additional 30 min before being gradually warmed to 25° C. for 12 h. When HPLC and TLC showed the reaction was deemed complete, the solvent was removed in vacuo. The residue was directly purified by column chromatography (SiO2, 0–25% EtOAc/hexane gradient elution) to afford the desired chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (34, 3.51 g, 4.62 g theoretical, 76%) as pale-yellow solids, which was found to be essentially pure to do the following reaction without further purification. For 34, CIMS m/z 255/257 (M+−H, C11H13ClN2O3).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Method B. A solution of 4-methoxyaniline (35, 31.0 g, 252 mmol) in water (100 mL) was treated with concentrated aqueous HCl solution (37%, 62 mL, 730 mmol, 2.9 equiv) at 0–5° C. under N2, and the resulting reaction mixture was added dropwise an aqueous solution of sodium nitrite (NaNO2, 20.9 g, 302.4 mmol, 1.2 equiv) in water (50 mL) at 0–5° C. The reaction mixture was subsequently stirred at 0–5° C. for an additional 1.5 h before being transferred into a mixture containing sodium acetate (NaOAc, 47.5 g, 579 mmol, 2.3 equiv), ethyl chloroacetoacetate (41.4 g, 34.8 mL, 252 mmol, 1.0 equiv) in ethyl acetate (200 mL) and water (100 mL) at 0–5° C. The resulting reaction mixture was then stirred at 0–5° C. for 30 min before being warmed up to room temperature for 12 h. When HPLC and TLC showed the reaction was deemed complete, the two layers were separated, and the organic phase was washed with sodium bicarbonate aqueous solution (2×50mL), water (50 mL) and saturated sodium chloride aqueous solution (50 mL), dried over MgSO4, and concentrated in vacuo. The residue was treated with 50% EtOAc/hexane (100 mL) to directly precipitate the crude product. The solids were collected by filtration to afford the crude desired chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (34, 47.8 g, 64.62 g theoretical, 74%), which was found to be essentially pure to do the following reaction without further purification. This product was found to be identical with the material obtained from method A in every comparable aspect.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
47.5 g
Type
reactant
Reaction Step Three
Quantity
34.8 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Reactant of Route 4
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Reactant of Route 5
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Reactant of Route 6
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Citations

For This Compound
10
Citations
AM Asiri, MN Arshad, MEM Zayed… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecule of the title compound, C11H13ClN2O2, is approximately planar (rms deviation = 0.099 Å for non-H atoms) and adopts a Z conformation about the C=N double bond. In the …
Number of citations: 12 scripts.iucr.org
M Gao, AC Gao, M Wang, QH Zheng - Applied Radiation and Isotopes, 2014 - Elsevier
The reference standards 4a-b, 6a-b, 7a-c, and desmethylated precursors 9a-b, 10a-b, 8a-c were synthesized from 4-methoxyaniline, ethyl 2-chloro-acetoacetate and substituted …
DJP Pinto, MJ Orwat, S Koch, KA Rossi… - Journal of medicinal …, 2007 - ACS Publications
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary …
Number of citations: 496 0-pubs-acs-org.brum.beds.ac.uk
XF Ding, X Zhong - Science of Advanced Materials, 2022 - ingentaconnect.com
A fresh heterocycle compound, namely, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid (1), was …
J Liu, M Nie, Y Wang, J Hu, F Zhang, Y Gao… - European journal of …, 2016 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety were synthesized and evaluated for their in vitro cytotoxic activity against four cancer cell lines (HT-…
BD Maxwell, SB Tran, SY Chen… - Journal of Labelled …, 2011 - Wiley Online Library
Apixaban is a potent inhibitor of blood coagulation Factor Xa in the late stages of development. [ 14 C]apixaban was synthesized with the 14C label in the two different lactam ring …
M Nelson, H Muniyasamy, P Ongi, S Balakrishnan… - Results in …, 2022 - Elsevier
Herein, we synthesized more conjugated compounds like substituted fluorene, anthracene, and pyrene based pyrazole derivatives with good yield. All the compounds were thoroughly …
HX Ding, KKC Liu, SM Sakya, AC Flick… - Bioorganic & medicinal …, 2013 - Elsevier
New drugs are introduced to the market every year and each represents a privileged structure for its biological target. These new chemical entities (NCEs) provide insights into …
C Elmore, B Maxwell - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
Diverse topics, with a central theme are discussed. On the one hand, the preparation of an anti‐epidermal growth factor MAB, labelled with 177 Lu is detailed. In addition, traditional …
J Jiang, Y Ji - Synthetic Communications, 2013 - Taylor & Francis
An alternate approach to apixaban was described. The synthesis features a novel and cost-effective synthetic strategy to construct a key N-phenylvalerolactam intermediate 4 from 4-…

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